2-Fluoro-1,2-diphenylethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
720-43-4 |
|---|---|
Molecular Formula |
C14H11FO |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
2-fluoro-1,2-diphenylethanone |
InChI |
InChI=1S/C14H11FO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
YKOBTWNAYVMLME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)F |
Origin of Product |
United States |
Mechanistic Investigations of 2 Fluoro 1,2 Diphenylethan 1 One Formation and Reactivity
Fluorine Effects on Reaction Mechanisms and Selectivity
The introduction of a fluorine atom at the α-position of a ketone significantly influences the molecule's reactivity and the selectivity of subsequent reactions. rsc.org These "fluorine effects" are a combination of steric and electronic factors. nih.govrsc.org The high electronegativity of fluorine can stabilize radical intermediates, and its lone-pair electrons can stabilize adjacent carbocations, effects that can alter reaction pathways compared to non-fluorinated analogues. rsc.org
Spectroscopic and Trapping Studies for Mechanistic Intermediates
Direct observation or trapping of fleeting intermediates is essential for confirming proposed reaction mechanisms. As mentioned previously, radical trapping experiments coupled with electrospray ionization mass spectrometry (ESI-MS) have been instrumental in identifying radical intermediates in fluorination reactions. nih.gov In these studies, radical traps like TEMPO and DMPO react with short-lived radical cations or fluorine radicals to form stable adducts, which are then characterized by their mass-to-charge ratio (m/z). nih.govresearchgate.net
The table below summarizes key radical adducts detected by ESI-MS in trapping experiments, providing evidence for an SET mechanism.
| Radical Trap | Substrate/Radical Source | Trapped Intermediate | Detected Adduct Ion (m/z) | Reference |
| TEMPO | Styrene + Selectfluor | Styrene radical cation | 260 | nih.gov |
| TEMPO | α-Methylstyrene + Selectfluor | α-Methylstyrene radical cation | 274 | nih.gov |
| DMPO | Selectfluor | Fluorine radical | 131, 132 | nih.gov |
| DMPO | Selectfluor | Difluorinated adduct | 152 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is another powerful tool for identifying and characterizing fluorine-containing intermediates and products. nih.gov It can be used to monitor the progress of a reaction and identify transient species, such as the platinum-fluorido complexes formed during fluorination reactions with metal catalysts. nih.gov In some cases, NMR studies have helped to distinguish between different potential intermediates, such as fluorinated and chlorinated carbocations in cascade reactions. researchgate.net
Intramolecular Rearrangements and Competing Reaction Pathways
The synthesis and subsequent reactions of α-fluoroketones like 2-Fluoro-1,2-diphenylethan-1-one can be accompanied by intramolecular rearrangements and other competing pathways. For aryl ketones, intramolecular Friedel-Crafts-type reactions are a known possibility, particularly under acidic conditions, leading to the formation of cyclic products. masterorganicchemistry.com A related transformation is the Fries rearrangement, which involves the intramolecular migration of an acyl group on a phenyl ester to the aromatic ring, typically catalyzed by a Lewis acid. doubtnut.com
During the fluorination of ketones, several side reactions can compete with the desired monofluorination. One common competing pathway is difluorination, where a second fluorine atom is introduced at the same α-carbon. princeton.edu The reaction conditions, particularly the stoichiometry of the fluorinating agent, can often be tuned to favor either the mono- or difluorinated product. organic-chemistry.org Other potential side reactions include elimination reactions, especially if the substrate has a suitable leaving group, or condensation reactions.
Stereochemical Control Mechanisms in Fluorination Events
Achieving stereochemical control during fluorination is a significant goal, leading to the synthesis of enantiomerically enriched α-fluoroketones. This is typically accomplished using chiral catalysts, which can be either metal complexes or purely organic molecules (organocatalysts).
Organocatalysis, particularly using chiral primary amines derived from Cinchona alkaloids, has proven highly effective for the enantioselective α-fluorination of ketones. princeton.edunih.gov The mechanism proceeds through the formation of a chiral enamine intermediate from the ketone and the primary amine catalyst. This enamine then reacts with an electrophilic fluorinating agent (e.g., NFSI), with the chiral scaffold of the catalyst directing the approach of the fluorinating agent to one face of the enamine, resulting in high enantioselectivity. princeton.edu
Alternatively, chiral transition-metal complexes can be used to control stereochemistry. nih.gov For example, a catalyst generated from a nickel(II) salt and a chiral DBFOX-Ph ligand has been used for the highly enantioselective fluorination of β-ketoesters. nih.gov In this system, the substrate coordinates to the metal center in a bidentate fashion, forming a rigid metal enolate. The chiral ligands create a well-defined asymmetric environment around the metal, which dictates the facial selectivity of the subsequent attack by the electrophilic fluorine source. nih.gov Chiral palladium complexes have also been successfully employed for the enantioselective fluorination of various β-ketoesters. acs.org
The table below presents examples of catalyst systems and their effectiveness in controlling stereochemistry during fluorination.
| Catalyst Type | Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Organocatalyst | Cinchona alkaloid-derived primary amine | Cyclic Ketones | up to 99% | princeton.edu |
| Organocatalyst | Cinchona alkaloid-derived primary amine | 4-Phenyl-cyclohexanone | 97% | princeton.edu |
| Metal Complex | Ni(ClO₄)₂ / DBFOX-Ph | β-Ketoesters | up to 99% | nih.gov |
| Metal Complex | Chiral Palladium Complex | Cyclic β-Ketoesters | 83-94% | acs.org |
Computational Insights into Reaction Thermodynamics and Kinetics
Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms, providing insights into the thermodynamics and kinetics that govern the formation and reactivity of this compound. Through the use of theoretical models and calculations, researchers can predict reaction pathways, identify transition states, and determine the relative stabilities of intermediates and products. This knowledge is invaluable for optimizing reaction conditions and designing novel synthetic routes.
The distinction between kinetic and thermodynamic control is a fundamental concept in understanding chemical reactions. The kinetic product is the one that is formed fastest, often at lower temperatures, due to a lower activation energy barrier. In contrast, the thermodynamic product is the most stable product, which predominates when the reaction is allowed to reach equilibrium, typically at higher temperatures.
In the context of reactions involving the formation of halogenated compounds, computational studies can help predict whether a reaction will favor the kinetic or thermodynamic product. For instance, in the addition of hydrogen halides to conjugated dienes, the 1,2-addition product is generally the kinetic product, while the 1,4-addition product is often the thermodynamic product. This is because the proximity of the halide ion to the carbocation intermediate in the 1,2-addition pathway leads to a faster reaction rate. However, the stability of the final product, determined by factors such as the degree of substitution of the double bond, dictates the thermodynamic outcome.
While specific computational studies on the thermodynamics and kinetics of this compound formation are not extensively detailed in the provided search results, the principles of kinetic versus thermodynamic control are broadly applicable. Future computational work could focus on mapping the potential energy surface for the fluorination of deoxybenzoin (B349326) or related precursors. Such studies would involve calculating the energies of reactants, transition states, intermediates, and products to determine the activation barriers and reaction enthalpies for various possible pathways.
Interactive Data Table: Factors Influencing Kinetic vs. Thermodynamic Products
| Factor | Influence on Kinetic Product | Influence on Thermodynamic Product |
| Temperature | Favored at lower temperatures | Favored at higher temperatures |
| Reaction Time | Predominates with shorter reaction times | Predominates when equilibrium is reached |
| Activation Energy | Lower activation energy barrier | Higher activation energy barrier |
| Product Stability | Less stable product | More stable product |
Detailed computational analysis would provide quantitative data on these factors for the synthesis of this compound, enabling a deeper understanding of its formation and reactivity.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Fluoro 1,2 Diphenylethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Fluoro-1,2-diphenylethan-1-one, offering precise information about the hydrogen, carbon, and fluorine nuclei within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of this compound. The chemical shifts (δ) of the protons and carbons are influenced by their local electronic environments, which are in turn affected by factors like electronegativity of neighboring atoms and magnetic anisotropy of aromatic rings. libretexts.orglibretexts.org
In the ¹H NMR spectrum, the protons of the two phenyl rings typically appear in the aromatic region (approximately 6.5-8.0 ppm). libretexts.org The specific chemical shifts and splitting patterns of these aromatic protons can provide information about the substitution pattern on each ring. The methine proton (-CHF-) adjacent to the fluorine atom is expected to show a characteristic chemical shift and will be split by the neighboring fluorine and any adjacent protons.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum. The carbons of the phenyl rings will also have distinct chemical shifts. The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant, which is a key diagnostic feature. nih.gov The analysis of both ¹H and ¹³C NMR data, often in conjunction with computational predictions, allows for the unambiguous assignment of all proton and carbon signals to their respective positions in the molecule. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | 120 - 140 |
| Methine Proton (-CHF-) | 4.5 - 6.0 | 85 - 100 (with C-F coupling) |
| Carbonyl Carbon (C=O) | - | 190 - 205 |
Note: These are general predicted ranges and actual values may vary based on the solvent and specific spectrometer conditions.
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive technique for characterizing fluorine-containing compounds like this compound. wikipedia.org Due to the high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR provides sharp signals over a wide chemical shift range, making it highly diagnostic. wikipedia.orghuji.ac.il
The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. thermofisher.com This allows for the precise determination of the fluorine's position within the molecule. Furthermore, coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) provides valuable information about the connectivity of the molecule. huji.ac.il The magnitude of these coupling constants can help to confirm the number of bonds separating the coupled nuclei. wikipedia.org The broad chemical shift range of ¹⁹F NMR helps to resolve signals from different fluorine-containing functional groups, minimizing the chances of peak overlap. thermofisher.com
Two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the complex connectivity within this compound. bas.bg Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed map of the relationships between different nuclei.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons and trace out the proton spin systems within the two phenyl rings and the ethanone (B97240) backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the definitive assignment of proton signals to their corresponding carbons.
Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound. bas.bg
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
The most prominent and diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent phenyl ring. The spectrum will also exhibit characteristic absorptions for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic C-H bond of the methine group. The C-F stretching vibration, while sometimes weaker and more difficult to assign definitively, is expected in the region of 1000-1400 cm⁻¹. The presence of these characteristic bands provides strong evidence for the key structural features of the molecule.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) Stretch | 1680 - 1700 |
| C-C Aromatic Stretch | 1450 - 1600 |
| C-F Stretch | 1000 - 1400 |
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in this case) to higher energy orbitals (π* orbitals).
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the conjugated π system formed by the phenyl rings and the carbonyl group. Typically, two main absorption bands are observed. The more intense band at a shorter wavelength (around 240-280 nm) is attributed to the π → π* transitions of the aromatic rings. A weaker absorption band at a longer wavelength (around 300-340 nm) is likely due to the n → π* transition of the carbonyl group. The exact position and intensity of these bands can be influenced by the solvent polarity. physchemres.org
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength Range (nm) |
| π → π | 240 - 280 |
| n → π | 300 - 340 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. msu.edu
In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound. msu.edu The molecular ion of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₄H₁₁FO).
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve cleavage of the C-C bond between the carbonyl group and the fluorinated carbon, leading to the formation of benzoyl and fluorophenylmethyl cations. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.
Table 4: Potential Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Structure | Expected m/z |
| Molecular Ion | [C₁₄H₁₁FO]⁺ | 214.08 |
| Benzoyl Cation | [C₆H₅CO]⁺ | 105.03 |
| Fluorophenylmethyl Cation | [C₇H₆F]⁺ | 109.04 |
| Phenyl Cation | [C₆H₅]⁺ | 77.04 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the crystal is generated. From this map, the positions of the individual atoms can be determined with high precision.
To establish the absolute configuration of an enantiomerically pure sample, anomalous dispersion is utilized. This effect occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal. The resulting differences in the intensities of Friedel pairs of reflections allow for the determination of the true, absolute arrangement of the atoms in space. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment. nih.govresearchgate.netnih.govresearchgate.net
Should a crystallographic study of this compound be undertaken, the following data would be expected, typically presented in a standardized table.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Data |
| Chemical Formula | C₁₄H₁₁FO |
| Formula Weight | 214.24 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁, P2₁/c, etc. |
| a (Å) | Unit cell dimension |
| b (Å) | Unit cell dimension |
| c (Å) | Unit cell dimension |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules in the unit cell |
| Density (calculated) | g/cm³ |
| Absorption Coefficient | mm⁻¹ |
| F(000) | Total number of electrons in the unit cell |
| Flack Parameter | A value close to 0 for the correct enantiomer |
Advanced Structural Analysis Techniques (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecular shape and its immediate environment.
Key to this analysis are the graphical representations derived from the Hirshfeld surface:
d_norm surface: This surface is colored to highlight intermolecular contacts that are shorter or longer than the van der Waals radii of the interacting atoms. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds or other significant intermolecular interactions, while blue regions represent longer contacts.
Fingerprint plots: These are two-dimensional histograms that summarize the intermolecular contacts over the entire Hirshfeld surface. Each point on the plot corresponds to a pair of distances (dₑ and dᵢ) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of these plots provide a quantitative measure of the different types of intermolecular contacts present. For instance, distinct spikes in the fingerprint plot can be attributed to specific interactions like H···H, C-H···O, or C-H···F contacts.
For this compound, a Hirshfeld surface analysis would be instrumental in understanding the role of the fluorine atom and the phenyl rings in directing the crystal packing. It would allow for the quantification of various non-covalent interactions, such as hydrogen bonding (if present), π-π stacking between the phenyl rings, and C-H···π interactions. The fluorine atom, being electronegative, could participate in C-H···F hydrogen bonds, which would be clearly identifiable in the fingerprint plots. nih.gov
Table 2: Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Percentage Contribution (%) |
| H···H | e.g., 45.0% |
| C···H/H···C | e.g., 25.0% |
| O···H/H···O | e.g., 15.0% |
| F···H/H···F | e.g., 10.0% |
| C···C | e.g., 3.0% |
| Other | e.g., 2.0% |
Computational Chemistry and Theoretical Modeling of 2 Fluoro 1,2 Diphenylethan 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 2-Fluoro-1,2-diphenylethan-1-one. DFT calculations allow for the determination of various molecular properties, providing a theoretical framework to understand its reactivity and behavior.
Reaction Mechanism Simulations and Energy Barriers
Computational studies on α-haloketones have provided insights into their reaction mechanisms. For instance, the nucleophilic substitution at the α-carbon is a key reaction. DFT calculations can be employed to model these reactions, mapping out the potential energy surface and identifying the transition states and intermediates. While specific studies on this compound are not abundant in the public domain, research on similar α-fluoroketones suggests that the fluorine atom's high electronegativity significantly influences the reaction pathways. nih.gov
The energy barriers for various reactions, such as nucleophilic substitution or reduction of the carbonyl group, can be calculated. These theoretical predictions of reaction barrier heights are crucial for understanding the kinetics of reactions involving this compound. researchgate.net
Transition State Characterization and Reaction Pathway Analysis
A critical aspect of understanding reaction mechanisms is the characterization of transition states. DFT calculations enable the precise determination of the geometry and energy of these transient species. For this compound, this would involve modeling the approach of a nucleophile to the electrophilic centers of the molecule, namely the carbonyl carbon and the carbon bearing the fluorine atom.
The analysis of the reaction pathway provides a step-by-step description of the chemical transformation, revealing the intricate dance of atoms and electrons as the reaction progresses from reactants to products.
Molecular Dynamics Simulations for Conformational Landscapes
The flexibility of the bond between the two phenyl rings and the C1-C2 bond allows this compound to adopt various conformations. Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of such flexible molecules. sapub.org By simulating the motion of atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations.
A study on the structurally similar (2-Fluoro-2-phenyl-1-ethyl)ammonium ion highlighted the significant influence of the fluorine atom on the conformational preferences. beilstein-journals.org Such insights are transferable to this compound, suggesting that the gauche and anti conformations relative to the C-F and C-C bonds would have distinct energies and populations.
Quantitative Structure-Reactivity Relationships (QSAR) Studies
Quantitative Structure-Reactivity Relationships (QSAR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For a class of compounds like α-fluorinated ketones, QSAR models can be developed to predict their reactivity based on various molecular descriptors.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for predicting spectroscopic parameters, such as NMR chemical shifts and infrared vibrational frequencies. These theoretical predictions can be invaluable for the identification and characterization of new compounds and for the interpretation of experimental spectra.
For this compound, DFT calculations can predict its 1H, 13C, and 19F NMR spectra. While experimental spectra for this specific compound are not widely published, data for the related compound 2'-Fluoroacetophenone is available and can serve for a comparative analysis of the fluorine substitution effect. biosynth.com Similarly, the infrared spectrum, which provides information about the vibrational modes of the molecule, can be computed and compared with experimental data if available. wikipedia.orgorganic-chemistry.org The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.
Theoretical Insights into Fluorine Substitution Effects
The substitution of a hydrogen atom with fluorine at the α-position of 1,2-diphenylethan-1-one has profound stereoelectronic effects. Theoretical studies on α-fluoroketones have shown that fluorine's high electronegativity and the nature of the C-F bond significantly influence the molecule's conformation and reactivity. nih.gov
Computational analyses reveal that the presence of the fluorine atom can alter the electron distribution within the molecule, affecting the electrophilicity of the carbonyl carbon and the acidity of the α-proton. mdpi.com These theoretical insights are crucial for rationalizing the observed chemical behavior of this compound and for designing new molecules with desired properties.
Synthetic Utility and Transformational Chemistry of 2 Fluoro 1,2 Diphenylethan 1 One Scaffolds
2-Fluoro-1,2-diphenylethan-1-one as a Versatile Building Block in Organic Synthesis
The presence of a fluorine atom in organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a surge in the development of synthetic methods for introducing fluorine into organic scaffolds. This compound, an α-fluoroketone, has emerged as a valuable and versatile building block in organic synthesis, providing access to a wide array of more complex fluorinated molecules. Its utility stems from the reactivity of the α-fluoro ketone motif, which can be strategically manipulated to form new carbon-carbon and carbon-heteroatom bonds.
Preparation of Fluorinated Olefins (Monofluoroalkenes) and Alkyl Difluorides
The synthesis of alkyl difluorides can also be achieved from α-fluoroketones. For instance, geminal difluorination of ketones can be accomplished using reagents like (diethylamino)sulfur trifluoride (DAST). datapdf.comorganic-chemistry.org The resulting α-chloro gem-difluoride can then be isolated and further transformed. datapdf.com Alternatively, direct fluorination methods using reagents like Accufluor NFTh in methanol (B129727) can achieve regiospecific fluorofunctionalization at the α-carbonyl position of ketones. organic-chemistry.org The table below summarizes some methods for the preparation of fluorinated olefins and alkyl difluorides.
Table 1: Synthetic Routes to Fluorinated Olefins and Alkyl Difluorides
| Starting Material | Reagent(s) | Product Type | Ref. |
|---|---|---|---|
| Methyl ketones | 1. Chlorination 2. DAST 3. Reductive elimination | 2-Fluoro-2-alkenes | datapdf.com |
| Carbonyl compounds | 2-(1-Fluoroethylsulfonyl)benzothiazole, Base | Monofluoroalkenes | google.com |
| Ketones | (Diethylamino)sulfur trifluoride (DAST) | gem-Difluorides | datapdf.comorganic-chemistry.org |
Derivatization to Fluorinated Alcohols (e.g., 2-fluoro-1,2-diphenylethanol) and Amines
The carbonyl group in this compound provides a handle for reduction to the corresponding fluorinated alcohol, 2-fluoro-1,2-diphenylethanol. This transformation can be achieved using standard reducing agents. The resulting fluorinated alcohol is a valuable chiral building block for further synthetic manipulations. chemsynthesis.com
Furthermore, α-fluoroketones can be converted into fluorinated amines, which are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. nih.gov The synthesis of fluorinated amines can be approached through various strategies, including the use of deoxyfluorination reagents. nih.gov For example, thiocarbamoyl fluorides, which can be prepared from amines and carbon disulfide, can undergo desulfurinative fluorination to yield trifluoromethylamines. nih.gov The conversion of amines to their corresponding fluoro compounds can also be achieved through diazotization in the presence of a fluoride (B91410) source. google.com The development of N-F fluorinating agents has also provided a range of reagents for the synthesis of fluorinated amines and their derivatives. rsc.orgnih.gov
Access to Fluorinated α-Amino Acid Derivatives
Fluorinated α-amino acids are of great interest as they can significantly impact the properties of peptides and proteins, enhancing their stability and biological activity. nih.govrsc.org this compound serves as a precursor for the synthesis of various fluorinated amino acid derivatives. nih.govpsu.edu
One notable strategy involves the use of photoredox catalysis to achieve the carbofluorination of dehydroalanine (B155165) derivatives, leading to the formation of α-fluoro-α-amino acids. nih.gov This method allows for the incorporation of a range of alkyl radicals. nih.gov Chemoenzymatic cascades have also been developed for the asymmetric synthesis of chiral fluorinated aromatic l-α-amino acids from fluorinated benzaldehyde (B42025) substrates. acs.org Other approaches to α-fluorinated α-amino acids include the fluorination of amino acid backbones and the use of fluorinated building blocks. rsc.orgpsu.eduresearchgate.net For instance, enantiomerically pure 3-fluorinated isoleucine has been synthesized from arabinose via a diastereomerically pure 2-oxazolidinone-fused-aziridine intermediate. mdpi.com
Intermediates in Complex Molecule Synthesis and Drug Discovery Efforts
The introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability. nih.govnih.gov Consequently, fluorinated building blocks like this compound are valuable intermediates in the synthesis of complex molecules and in drug discovery programs. nih.gov
The α-fluoroketone motif is a key component in the synthesis of various biologically active compounds. For example, fluorinated 2-amino-1,3,4-thiadiazines, which can be prepared from α-haloketones, are expected to exhibit enhanced physiological activity. researchgate.net The versatility of α-fluoroketones allows for their incorporation into a wide range of molecular scaffolds, making them attractive starting materials for the development of new therapeutic agents. researchgate.net The synthesis of fluorinated drugs often involves the use of fluorinated synthons, and α-fluoroketones play a crucial role in this context. nih.gov
Subsequent Chemical Transformations and Functionalization
The synthetic utility of this compound extends beyond its direct derivatization. The α-fluoroketone scaffold can undergo a variety of subsequent chemical transformations, allowing for further functionalization and the construction of more complex molecular architectures.
Carbon-Carbon Bond Forming Reactions, Including Alkylation and Arylation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. illinois.edualevelchemistry.co.ukfiveable.melibretexts.orgchemistry.coach this compound and its derivatives can participate in various carbon-carbon bond-forming reactions, including alkylation and arylation.
Alkylation: The α-position of ketones can be alkylated through the formation of an enolate intermediate. libretexts.orgyoutube.comyoutube.com For α-fluoroketones, the generation of an α-fluorobenzyl anion intermediate allows for subsequent alkylation. nih.gov The use of strong bases like lithium diisopropylamide (LDA) is often required to form the enolate, which can then react with an alkyl halide in an SN2-type reaction. libretexts.orgyoutube.com This process allows for the introduction of various alkyl groups at the carbon atom bearing the fluorine. scilit.com
Arylation: The arylation of fluoroarenes is another important transformation. nih.gov While fluorine typically promotes ortho-C–H metalation, strategies have been developed to achieve meta-selective C–H arylation of fluoroarenes using a palladium catalyst and a norbornene relay. nih.gov Iron-catalyzed protocols have also been developed for the 1,2-fluoroalkyl(hetero)arylation of vinyl azaarenes, enabling the synthesis of unsymmetrical 1,1-bis(hetero)arylalkanes. nih.gov These methods provide access to a diverse range of arylated and heteroarylated compounds starting from fluorinated precursors.
The table below provides a summary of selected carbon-carbon bond-forming reactions involving α-fluoroketone derivatives.
Table 2: Carbon-Carbon Bond Forming Reactions
| Reaction Type | Substrate | Reagents | Product | Ref. |
|---|---|---|---|---|
| Alkylation | α-Fluoroketone | Strong base (e.g., LDA), Alkyl halide | α-Alkylated α-fluoroketone | libretexts.orgyoutube.comnih.gov |
| Arylation | Fluoroarene | Pd catalyst, Norbornene, Aryl halide | meta-Arylated fluoroarene | nih.gov |
Functional Group Interconversions and Modifications
The this compound scaffold possesses a unique combination of functional groups—a ketone and an α-fluoro substituent—that allows for a variety of chemical transformations. These modifications are crucial for synthesizing derivatives with tailored properties for various applications. The primary sites for functional group interconversion are the carbonyl group and the carbon-fluorine bond.
The carbonyl group in ketones is highly reactive towards nucleophiles and can be transformed into a wide range of other functional groups. fiveable.me Common transformations include the reduction of the ketone to a secondary alcohol, which can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me This alcohol can then undergo further reactions, such as esterification or conversion to an alkyl halide. ub.edusolubilityofthings.com Another important reaction is the conversion of the ketone to an imine or an oxime through condensation with a primary amine or hydroxylamine, respectively. These reactions expand the synthetic utility of the scaffold, allowing for the introduction of nitrogen-containing moieties. vanderbilt.edu
The interconversion of the α-fluoro group is more challenging due to the high strength of the carbon-fluorine bond. However, under specific conditions, the fluorine atom can be displaced via nucleophilic substitution, particularly when the adjacent carbonyl group can stabilize a transient negative charge. vanderbilt.edu
Below is a table summarizing potential functional group interconversions for the this compound scaffold.
| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol | Reduction |
| Ketone | R-NH₂ | Imine | Condensation |
| Ketone | NH₂OH | Oxime | Condensation |
| Ketone | Hydrazine (Wolff-Kishner) | Alkane | Reduction |
| α-Fluoro Ketone | Strong Nucleophile | α-Substituted Ketone | Nucleophilic Substitution |
Research into Novel Fluorine-Containing Architectures
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.com This has led to a surge in the popularity of fluorination in various fields of chemistry, including materials science. mdpi.comresearchgate.net The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a valuable element for designing novel molecular architectures with enhanced performance characteristics. nih.gov
Exploration in Molecular Electronics (e.g., Molecular Diodes)
Molecular electronics aims to use single molecules or small ensembles of molecules as active components in electronic circuits. researchgate.net One of the key components in molecular electronics is the molecular diode, a molecule that allows current to flow preferentially in one direction. The design of such molecules often involves creating a donor-π-bridge-acceptor (D-π-A) system.
The incorporation of fluorine into the molecular structure can significantly influence the molecule's electronic properties, such as its energy levels and dipole moment, which are critical for rectification behavior. nih.gov For instance, fluorinated benzalkylsilane molecules have been successfully incorporated into self-assembled monolayers (SAMs) to create molecular diodes with high rectification ratios. nih.gov These studies have shown that increasing the internal molecular dipole through fluorination enhances the rectification strength. nih.gov
While this compound itself has not been explicitly reported in molecular diode applications, its structure contains phenyl rings that can be functionalized to act as donor or acceptor units. The inherent dipole from the C-F and C=O bonds could also contribute to its potential as a building block for rectifying molecules. Research on asymmetrically substituted 1,2-biphenylethane derivatives has shown promise for single-molecule diode behavior, highlighting the potential of related scaffolds. nih.gov
Below is a table with examples of fluorinated molecules explored in molecular electronics.
| Molecule Type | Application | Key Findings |
| Fluorinated Benzalkylsilane | Molecular Diodes | High rectification ratios (up to 200) and good stability. nih.gov |
| Fluorinated Si-rhodamine | Organic Electronics | Redshifted absorption spectra compared to non-fluorinated counterparts. mdpi.com |
| 2'-Fluoro-substituted Acetophenones | Bioactive Compound Design | The C-F bond dipole plays a significant role in conformational behavior. nih.gov |
| Unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes | Molecular Wires | Predicted to exhibit exceptional single-molecule diode behavior. nih.gov |
Integration into Microporous Organic Polymers (MOPs) and Frameworks
Microporous organic polymers (MOPs) are a class of porous materials with high surface areas and tunable pore sizes, making them attractive for applications such as gas storage and separation. rsc.org The incorporation of fluorine into the polymer framework can enhance its properties. Fluorinated MOPs (F-MOPs) have shown significantly higher CO₂ adsorption capacity compared to their non-fluorinated analogues. ornl.govnih.gov The high electronegativity of fluorine can create favorable interactions with guest molecules like CO₂.
The synthesis of MOPs can be achieved through the self-condensation of monomers or by using cross-linking agents. rsc.org While this compound has not been specifically documented as a monomer for MOPs, its aromatic nature and reactive sites suggest its potential as a building block. The phenyl rings could be functionalized with polymerizable groups to be incorporated into a polymer network. The presence of the fluorine atom would then impart the desirable properties of fluorinated materials to the resulting MOP. For example, fluorinated porous organic polymers have been synthesized via direct C-H arylation polycondensation, yielding materials with high surface areas (above 1000 m²/g) and excellent adsorption capabilities for small gas molecules and organic vapors. figshare.com
The table below presents data on some reported fluorinated microporous organic polymers.
| Polymer Name | Monomers | BET Surface Area (m²/g) | CO₂ Adsorption Capacity |
| F-MOP-1 | Tetra(4-ethynylphenyl)methane, 1,4-diiodo-2,3,5,6-tetrafluorobenzene | ~500 | ~1.2 mmol/g (273 K, 1 bar) |
| F-MOP-2 | Tetra(4-ethynylphenyl)methane, 1,3,5-triiodo-2,4,6-trifluorobenzene | ~600 | ~1.5 mmol/g (273 K, 1 bar) |
| FPOP-1 | 1,3,5-triethynylbenzene, 1,4-diiodotetrafluorobenzene | >1000 | Not specified |
| FPOP-2 | Tetrakis(4-ethynylphenyl)methane, 1,4-diiodotetrafluorobenzene | >1000 | High adsorption for H₂, CO₂, CH₄ |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-1,2-diphenylethan-1-one under laboratory conditions?
- Methodological Answer : A high-yield synthesis involves the fluorination of α-diazo carbonyl precursors. For example, 2-diazo-1,2-diphenylethan-1-one reacts with HF-pyridine (HF·pyr2a) in dichloromethane (DCM) at 0.1 M concentration, yielding this compound in 61% isolated yield after purification via flash chromatography (SiO₂, hexane/EtOAc gradient) . Key considerations include controlled reaction temperatures (to avoid diazo decomposition) and stoichiometric excess of fluorinating agents (6:1 HF·pyr2a:substrate ratio).
Q. How can NMR spectroscopy be utilized to characterize this compound and its analogs?
- Methodological Answer :
- ¹H NMR : Fluorine coupling effects split signals. For structurally similar compounds like 2-bromo-1,2-diphenylethan-1-one, aromatic protons appear as multiplet clusters (δ 7.1–7.3 ppm) due to phenyl ring anisotropy, while α-protons resonate downfield (δ 4.7–5.0 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) typically resonates at ~195–200 ppm. Fluorination at the α-position deshields adjacent carbons, shifting signals by 5–10 ppm compared to non-fluorinated analogs .
- ¹⁹F NMR : A singlet at δ -120 to -130 ppm confirms fluorine incorporation .
Advanced Research Questions
Q. How does the introduction of a fluorine atom at the α-position influence the electronic and steric properties of 1,2-diphenylethanone derivatives?
- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of the carbonyl group, altering reaction kinetics in nucleophilic additions or cyclocondensations. For example, fluorinated analogs exhibit faster desulfurization rates in thiadiazine derivatives (e.g., 8.3×10⁻⁴ s⁻¹ for 2-phenylamino-thiadiazine vs. 1.2×10⁻⁴ s⁻¹ for methylamino analogs) due to enhanced electron withdrawal stabilizing transition states . Steric effects are minimal but detectable in enantioselective reactions; HPLC with chiral columns (Chiralpak AD-H, n-hexane/2-propanol) can resolve enantiomers (Rt = 23.2 min for (S)-isomers) .
Q. What strategies are effective in resolving discrepancies between observed and predicted spectral data for fluorinated ethanone derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental ¹H/¹³C NMR with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to identify anomalies .
- Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent peaks and confirm coupling patterns .
- X-ray Crystallography : Refine crystal structures (e.g., SHELXL) to resolve ambiguities in substituent positioning or fluorine orientation .
Q. What are the challenges in achieving stereochemical control during fluorination of α-diazo carbonyl precursors?
- Methodological Answer : Fluorination via HF·pyr2a typically proceeds without stereoselectivity, yielding racemic mixtures. To enforce enantiocontrol:
- Chiral Catalysts : Employ N-heterocyclic carbenes (NHCs) or thiourea-based catalysts to direct fluorine insertion .
- Enzymatic Resolution : Use lipases or esterases (e.g., Candida antarctica) to kinetically resolve enantiomers post-synthesis .
- Dynamic Kinetic Resolution (DKR) : Combine fluorination with reversible substrate-catalyst interactions (e.g., thiamine pyrophosphate-dependent enzymes) to bias product formation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of fluorinated ethanone derivatives under acidic conditions?
- Methodological Answer : Stability varies with substituent patterns. For example:
- Thiadiazine Derivatives : Fluorinated 1,3,4-thiadiazines (e.g., 2-phenylamino-5,6-diphenyl) undergo rapid desulfurization in glacial acetic acid (t₁/₂ = 15 min at 80°C), whereas non-fluorinated analogs require harsher conditions .
- Mitigation Strategies : Use buffered reaction media (pH 4–6) or protective groups (e.g., tert-butyldimethylsilyl ethers) to stabilize acid-sensitive fluorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
